molecular formula C7H13NO5 B3052870 (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol CAS No. 4728-14-7

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

Cat. No. B3052870
CAS RN: 4728-14-7
M. Wt: 191.18 g/mol
InChI Key: QELOUXQKMTYFPK-UHFFFAOYSA-N
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Description

“(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol” is a chemical compound with the linear formula C7H13NO5 . It has a molecular weight of 191.185 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this compound. It is recommended that researchers confirm the product identity and purity .


Molecular Structure Analysis

The molecular structure of this compound consists of a dioxane ring, which is a six-membered ring with two oxygen atoms, and two methyl groups attached to the same carbon atom . The nitro group and the methanol group are attached to the fifth carbon of the dioxane ring .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 303.1±37.0 °C and a predicted density of 1.28±0.1 g/cm3 . Its melting point is 130 °C . The pKa is predicted to be 14.58±0.10 .

Scientific Research Applications

Glycerol Conversion and Platform Chemicals

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol is involved in the acid-catalyzed condensation of glycerol with various aldehydes, leading to [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are considered potential novel platform chemicals, with [1,3]dioxan-5-ols being especially notable as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Organocatalysis in Asymmetric Michael Addition

The compound plays a role in organocatalytic asymmetric Michael additions. Specifically, it's involved in reactions with nitro alkenes using proline-based catalysts, leading to polyfunctional nitro ketones. These reactions demonstrate significant diastereo- and enantiomeric excesses, highlighting its potential in stereochemical control in organic synthesis (Enders & Chow, 2006).

Safety And Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H319, H315, H335, and H302 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-6(2)12-4-7(3-9,5-13-6)8(10)11/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELOUXQKMTYFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306429
Record name (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

CAS RN

4728-14-7
Record name NSC176332
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Record name (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
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Synthesis routes and methods

Procedure details

To a 250 ml round bottom flask equipped with a stir bar was added 5 g (0.03 mol) tris(hydroxymethyl) nitromethane, 3.75 g (0.36 mol) 2,2-dimethoxypropane, 100 ml acetonitrile and 6 drops concentrated hydrochloric acid. The reaction was heated to 80° C. for 18 hours. After cooling to room temperature tte volatiles were removed in vacuo to give a white solid 2,2-dimethyl-5-hydroxy methyl-5-nitro-1,3-dioxane in 82% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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